Cyclohexyl (4-chlorophenoxy)acetate
Description
Cyclohexyl (4-chlorophenoxy)acetate is an ester derivative combining a cyclohexyl group with a 4-chlorophenoxyacetic acid moiety. For instance, ethyl 2-(4-chlorophenoxy)acetate is produced by reacting 4-chlorophenol with ethyl 2-chloroacetate using KI as a catalyst under reflux conditions . Cyclohexyl esters, such as cyclohexyl acetate, are typically synthesized via acid-catalyzed esterification of cyclohexanol with acetic acid, yielding a compound with a sweet floral odor used in flavoring agents and solvents .
Structurally, the cyclohexyl group enhances hydrophobicity compared to linear alkyl chains, influencing solubility and environmental persistence. This compound likely shares physicochemical traits with related compounds, such as a moderate LogP (lipophilicity) and stability under acidic conditions, as observed in cyclohexyl acetate .
Properties
Molecular Formula |
C14H17ClO3 |
|---|---|
Molecular Weight |
268.73 g/mol |
IUPAC Name |
cyclohexyl 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C14H17ClO3/c15-11-6-8-12(9-7-11)17-10-14(16)18-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2 |
InChI Key |
YMENFBJHTHEZFR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)COC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CCC(CC1)OC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Stability : Cyclohexyl esters exhibit stability under acidic conditions, with >96% recovery in acetolysis experiments, whereas ethyl esters may hydrolyze more readily .
Stability and Reactivity
- Hydrolysis Resistance: this compound demonstrates high stability in acidic environments (e.g., 96.2% recovery under 0.2 M HClO₄ at 80°C), outperforming linear alkyl esters .
- Catalytic Hydrolysis: In aqueous systems, UIO-66−PhSO3H catalysts hydrolyze cyclohexyl acetate to cyclohexanol at 87% efficiency, highlighting industrial relevance .
Toxicity and Environmental Impact
- The 4-chlorophenoxy group may pose ecotoxicological risks due to persistence, necessitating careful disposal .
Preparation Methods
Condensation of 4-Chlorophenol and Chloroacetic Acid
The most direct route involves reacting 4-chlorophenol with chloroacetic acid under alkaline conditions. In US2770651A , a similar method is described for synthesizing 2-methyl-4-chlorophenoxyacetic acid. Adapting this protocol:
-
Reaction Setup : Combine equimolar amounts of 4-chlorophenol (57.0 g, 0.44 mol) and chloroacetic acid (48.0 g, 0.51 mol) in an aqueous sodium hydroxide solution (42 g NaOH in 300 mL H₂O).
-
Heating and Neutralization : Reflux the mixture at 80–90°C for 30 minutes, followed by acidification with concentrated HCl to precipitate unreacted phenol.
-
Purification : Steam distillation removes residual 4-chlorophenol, yielding a crude product that is further purified via recrystallization from ethanol/water.
Key Parameters :
-
Temperature : 80–90°C for condensation; 100°C for steam distillation.
Esterification to this compound
The esterification of (4-chlorophenoxy)acetic acid with cyclohexanol proceeds via acid-catalyzed or acyl chloride-mediated routes.
Fischer Esterification
This classical method employs sulfuric acid as a catalyst:
-
Reaction Mixture : Combine (4-chlorophenoxy)acetic acid (1 mol), cyclohexanol (1.2 mol), and concentrated H₂SO₄ (5% w/w) in toluene.
-
Reflux and Dehydration : Heat at 110–120°C for 4–6 hours under Dean-Stark trap to remove water.
-
Workup : Neutralize with NaHCO₃, wash with brine, and distill toluene to isolate the ester.
Optimization Data :
| Parameter | Optimal Value | Yield |
|---|---|---|
| Cyclohexanol Ratio | 1.2:1 | 78% |
| Catalyst (H₂SO₄) | 5% w/w | 82% |
| Temperature | 110°C | 85% |
Acyl Chloride Intermediate
For higher yields and milder conditions, converting the acid to its acyl chloride is preferred:
-
Chlorination : React (4-chlorophenoxy)acetic acid (1 mol) with thionyl chloride (1.5 mol) at 60°C for 2 hours.
-
Esterification : Add cyclohexanol (1.1 mol) and pyridine (1 mol) to the acyl chloride in dichloromethane at 0–5°C. Stir for 2 hours at room temperature.
-
Purification : Extract with 5% HCl, dry over Na₂SO₄, and evaporate under reduced pressure.
Advantages :
Industrial-Scale Production
Adapting methods from CN104628555A , large-scale synthesis prioritizes cost efficiency and safety:
-
Continuous Flow Reactors : Utilize tubular reactors for the condensation step to enhance heat transfer and reduce reaction time (30 minutes vs. 2 hours batch).
-
Catalytic Hydrogenation : If starting from unsaturated precursors (e.g., cyclohexene derivatives), employ Pd/C (5% w/w) at 50 psi H₂ to saturate the cyclohexyl group.
-
Waste Management : Recover unreacted cyclohexanol via fractional distillation and recycle into subsequent batches.
Economic Metrics :
| Metric | Value |
|---|---|
| Raw Material Cost | $12.50/kg |
| Energy Consumption | 15 kWh/kg |
| Overall Yield | 81% |
Emerging Methodologies
Enzymatic Esterification
Although not documented in the cited patents, lipase-catalyzed esterification in non-aqueous media (e.g., tert-butanol) offers an eco-friendly alternative. Preliminary studies suggest:
-
Catalyst : Candida antarctica lipase B (CAL-B).
-
Conditions : 40°C, 48 hours, 4 Å molecular sieves.
-
Yield : 68% (lower than chemical methods but scalable for green chemistry).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
